molecular formula C7H12N2O2 B12273752 5-Hydroxycyclohex-3-ene-1-carbohydrazide

5-Hydroxycyclohex-3-ene-1-carbohydrazide

Cat. No.: B12273752
M. Wt: 156.18 g/mol
InChI Key: IYBTYOXGPYOKCQ-UHFFFAOYSA-N
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Description

5-Hydroxycyclohex-3-ene-1-carbohydrazide is a chemical compound with the molecular formula C7H12N2O2. It is a derivative of cyclohexene, featuring a hydroxyl group at the 5th position and a carbohydrazide group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxycyclohex-3-ene-1-carbohydrazide typically involves the reaction of cyclohexene derivatives with hydrazine derivatives. One common method includes the reaction of 5-hydroxycyclohex-3-ene-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxycyclohex-3-ene-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxycyclohex-3-ene-1-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of hydrazide-based pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Hydroxycyclohex-3-ene-1-carbohydrazide involves its interaction with various molecular targets. The hydroxyl and carbohydrazide groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxycyclohex-3-ene-1-carbohydrazide is unique due to the presence of both hydroxyl and carbohydrazide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

5-hydroxycyclohex-3-ene-1-carbohydrazide

InChI

InChI=1S/C7H12N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1,3,5-6,10H,2,4,8H2,(H,9,11)

InChI Key

IYBTYOXGPYOKCQ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(CC1C(=O)NN)O

Origin of Product

United States

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